(1S,2S,3R,5S)-3-(7-((2-(3,4-difluorophenyl)cyclopropyl)amino)-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-5-(2-hydroxyethoxy)cyclopentane-1,2-diol
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Overview
Description
The compound (1S,2S,3R,5S)-3-(7-((2-(3,4-difluorophenyl)cyclopropyl)amino)-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-5-(2-hydroxyethoxy)cyclopentane-1,2-diol is a complex organic molecule with potential applications in various scientific fields. This compound features a cyclopentane ring with multiple functional groups, including a triazolopyrimidine moiety, a difluorophenyl group, and a hydroxyethoxy group, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, starting with the preparation of the cyclopentane ring and the introduction of the various functional groups. The key steps include:
Formation of the cyclopentane ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the triazolopyrimidine moiety: This step typically involves the use of triazole and pyrimidine derivatives under specific reaction conditions.
Attachment of the difluorophenyl group: This can be done through nucleophilic substitution reactions using difluorophenyl halides.
Addition of the hydroxyethoxy group: This step involves the use of ethylene glycol derivatives under basic conditions.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This involves scaling up the reactions, optimizing reaction conditions such as temperature, pressure, and solvent choice, and implementing purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The hydroxyethoxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The triazolopyrimidine moiety can be reduced under specific conditions to form different derivatives.
Substitution: The difluorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethoxy group can yield ketones, while reduction of the triazolopyrimidine moiety can produce various reduced derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its structural features make it a candidate for studying biological interactions and pathways.
Medicine: The compound’s unique functional groups may have therapeutic potential, particularly in drug development.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. The triazolopyrimidine moiety is known to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The difluorophenyl group can enhance the compound’s binding affinity and specificity, while the hydroxyethoxy group can improve its solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
(1S,2S,3R,5S)-3-(7-((2-(3,4-difluorophenyl)cyclopropyl)amino)-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-5-(2-hydroxyethoxy)cyclopentane-1,2-diol: shares similarities with other triazolopyrimidine derivatives and cyclopentane-based compounds.
Uniqueness
- The presence of the difluorophenyl group and the hydroxyethoxy group makes this compound unique, as these functional groups can significantly influence its chemical and biological properties.
Properties
Molecular Formula |
C23H28F2N6O4S |
---|---|
Molecular Weight |
522.6 g/mol |
IUPAC Name |
(1S,2S,3R,5S)-3-[7-[[2-(3,4-difluorophenyl)cyclopropyl]amino]-5-propylsulfanyltriazolo[4,5-d]pyrimidin-3-yl]-5-(2-hydroxyethoxy)cyclopentane-1,2-diol |
InChI |
InChI=1S/C23H28F2N6O4S/c1-2-7-36-23-27-21(26-15-9-12(15)11-3-4-13(24)14(25)8-11)18-22(28-23)31(30-29-18)16-10-17(35-6-5-32)20(34)19(16)33/h3-4,8,12,15-17,19-20,32-34H,2,5-7,9-10H2,1H3,(H,26,27,28)/t12?,15?,16-,17+,19+,20-/m1/s1 |
InChI Key |
OEKWJQXRCDYSHL-RPLUQZRNSA-N |
Isomeric SMILES |
CCCSC1=NC(=C2C(=N1)N(N=N2)[C@@H]3C[C@@H]([C@H]([C@H]3O)O)OCCO)NC4CC4C5=CC(=C(C=C5)F)F |
Canonical SMILES |
CCCSC1=NC(=C2C(=N1)N(N=N2)C3CC(C(C3O)O)OCCO)NC4CC4C5=CC(=C(C=C5)F)F |
Origin of Product |
United States |
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